molecular formula C9H10BrNO3 B1526015 5-Bromo-6-isopropoxynicotinic acid CAS No. 1311275-95-2

5-Bromo-6-isopropoxynicotinic acid

Cat. No. B1526015
M. Wt: 260.08 g/mol
InChI Key: ONPIWLDXHFEDIO-UHFFFAOYSA-N
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Description

5-Bromo-6-isopropoxynicotinic acid, also known as 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid, is a chemical compound with the molecular weight of 260.09 . It is used in laboratory settings .


Physical And Chemical Properties Analysis

5-Bromo-6-isopropoxynicotinic acid is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.

Scientific Research Applications

Electrocatalytic Synthesis Applications

Electrocatalytic processes leveraging 5-Bromo-6-isopropoxynicotinic acid and its derivatives have been explored for the synthesis of valuable chemical compounds. For instance, the electrochemical reduction of 2-amino-5-bromopyridine in the presence of CO2 has been investigated, showing the potential for the electrosynthesis of 6-aminonicotinic acid under mild conditions. This process demonstrates a remarkable electrocatalytic effect when using a silver electrode, highlighting an innovative method for the synthesis of 6-aminonicotinic acid with fairly good yields in specific solvents (Gennaro et al., 2004). Similarly, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid demonstrated a high selectivity and yield for 6-aminonicotinic acid, showcasing an environmentally friendly and efficient method for compound synthesis (Feng et al., 2010).

Chemical Synthesis of Precursors

Research into the synthesis of chemical precursors from derivatives of 5-Bromo-6-isopropoxynicotinic acid has shown promise. For example, 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens was used for the synthesis of 2,5-dihydroxypyridine, a precursor for 5-aminolevulinic acid, indicating a potential for applications in plant growth, herbicides, and cancer therapy (Nakano et al., 1999). Additionally, bromination of 2-hydroxynicotinic acid provides a method for producing 5-bromo-2-hydroxynicotinic acid, a compound useful for further chemical synthesis, demonstrating an effective and safe procedure for obtaining high yields of pure product (Haché et al., 2002).

Bioconjugate Synthesis for Radiolabeling

The synthesis and evaluation of analogues of HYNIC (6-hydrazinonicotinic acid), a bifunctional technetium-binding ligand used for radiolabeling bioconjugates with Tc-99m, highlight the role of derivatives of 5-Bromo-6-isopropoxynicotinic acid in the development of diagnostic and therapeutic agents. Research on new isomers of HYNIC indicates their potential for efficient capture of technetium, a critical aspect in the development of radiopharmaceuticals (Meszaros et al., 2011).

Safety And Hazards

5-Bromo-6-isopropoxynicotinic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection. If inhaled or in contact with skin or eyes, medical attention should be sought .

properties

IUPAC Name

5-bromo-6-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPIWLDXHFEDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-isopropoxynicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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